
1,4-Dichloro-2-(trichloromethyl)benzene
Overview
Description
1,4-Dichloro-2-(trichloromethyl)benzene is an organic compound with the molecular formula C₇H₃Cl₅. It is a derivative of benzene, where two chlorine atoms are positioned at the 1 and 4 positions, and a trichloromethyl group is attached at the 2 position. This compound is known for its use in various chemical reactions and industrial applications due to its unique chemical properties .
Preparation Methods
1,4-Dichloro-2-(trichloromethyl)benzene can be synthesized through the chlorination of para-xylene. The reaction involves the substitution of hydrogen atoms with chlorine atoms in the presence of a catalyst such as ferric chloride. The industrial production method typically involves the chlorination of para-xylene under controlled conditions to ensure the selective formation of the desired product .
Chemical Reactions Analysis
1,4-Dichloro-2-(trichloromethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, leading to the substitution of chlorine atoms.
Hydrolysis: In the presence of water, it hydrolyzes to form benzoic acid and hydrochloric acid.
Reduction: It can be reduced to form less chlorinated derivatives under specific conditions.
Common reagents used in these reactions include water, resorcinol, and reducing agents. The major products formed from these reactions are benzoic acid, hydrochloric acid, and 2,4-dihydroxybenzophenone .
Scientific Research Applications
1,4-Dichloro-2-(trichloromethyl)benzene has several scientific research applications:
Biology: It is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential use in pharmaceutical formulations.
Industry: It is used in the production of pesticides, dyes, and UV-absorbing compounds for paints and plastics.
Mechanism of Action
The mechanism of action of 1,4-Dichloro-2-(trichloromethyl)benzene involves its interaction with various molecular targets. It can undergo hydrolysis to form benzoic acid and hydrochloric acid, which can further participate in other chemical reactions. The pathways involved include nucleophilic substitution and hydrolysis reactions .
Comparison with Similar Compounds
1,4-Dichloro-2-(trichloromethyl)benzene can be compared with other similar compounds such as:
1,4-Bis(trichloromethyl)benzene: This compound has two trichloromethyl groups attached to the benzene ring, making it more reactive in certain chemical reactions.
1,2-Dichloro-4-(trichloromethyl)benzene: Similar in structure but with chlorine atoms at different positions, leading to different chemical properties and reactivity.
These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and resulting chemical behavior.
Biological Activity
Overview
1,4-Dichloro-2-(trichloromethyl)benzene, with the molecular formula , is an organic compound characterized by its chlorinated aromatic structure. This compound is notable for its diverse applications in industrial chemistry and potential biological activities. Understanding its biological activity is crucial for evaluating its safety and efficacy in various applications, particularly in pharmaceuticals and environmental contexts.
This compound can be synthesized through the chlorination of para-xylene, where hydrogen atoms are replaced by chlorine in the presence of a catalyst such as ferric chloride. This process yields a compound with significant reactivity due to the presence of multiple chlorine substituents.
The biological activity of this compound is primarily attributed to its ability to interact with biological molecules through various mechanisms:
- Nucleophilic Substitution : The chlorine atoms can be substituted by nucleophiles, leading to the formation of new compounds that may exhibit different biological properties.
- Hydrolysis : In aqueous environments, it can hydrolyze to produce benzoic acid and hydrochloric acid, which may influence cellular processes.
- Metabolic Pathways : Studies suggest that chlorinated compounds can interfere with metabolic pathways in organisms, potentially leading to toxic effects or altering normal physiological functions.
Cytotoxicity and Genotoxicity
Research indicates that this compound exhibits cytotoxic effects on various cell lines. For example, studies have shown that exposure to this compound can lead to increased cell death in human liver cells (HepG2) and other cancer cell lines. The cytotoxicity is often linked to oxidative stress and DNA damage mechanisms .
Case Studies
- Occupational Exposure : A cohort study involving workers in chemical manufacturing revealed elevated rates of respiratory cancers associated with exposure to chlorinated compounds during production processes. The study highlighted the need for stringent safety measures when handling such chemicals .
- Environmental Impact : Research on the environmental persistence of this compound indicates that it can accumulate in aquatic systems, posing risks to aquatic life. Bioaccumulation studies have shown that this compound can affect the reproductive systems of fish and other organisms.
Summary of Biological Effects
Properties
IUPAC Name |
1,4-dichloro-2-(trichloromethyl)benzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl5/c8-4-1-2-6(9)5(3-4)7(10,11)12/h1-3H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSRCWOBJTVTICJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(Cl)(Cl)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50147116 | |
Record name | 1,4-Dichloro-2-(trichloromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50147116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10541-71-6 | |
Record name | 1,4-Dichloro-2-(trichloromethyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10541-71-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,4-Dichloro-2-(trichloromethyl)benzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010541716 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,4-Dichloro-2-(trichloromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50147116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4-dichloro-2-(trichloromethyl)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.006 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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